molecular formula C10H11F3O B12607897 1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene CAS No. 646041-16-9

1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene

Cat. No.: B12607897
CAS No.: 646041-16-9
M. Wt: 204.19 g/mol
InChI Key: ASIYWWJKIRBESZ-ZETCQYMHSA-N
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Description

1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a trifluoromethyl group at the para position and a chiral (1S)-1-methoxyethyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, notably for the antiemetic drug Rolapitant . Its synthesis involves the reduction of 4’-(trifluoromethyl)acetophenone using sodium borohydride (NaBH₄) in methanol, yielding the secondary alcohol, which is subsequently methylated to form the methoxyethyl group . The stereochemistry of the methoxyethyl group (1S configuration) is essential for its role in drug development, as enantiomeric purity often dictates pharmacological activity .

Properties

CAS No.

646041-16-9

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1-[(1S)-1-methoxyethyl]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C10H11F3O/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13/h3-7H,1-2H3/t7-/m0/s1

InChI Key

ASIYWWJKIRBESZ-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(F)(F)F)OC

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)OC

Origin of Product

United States

Preparation Methods

Alkylation of Phenol Derivatives

One effective method for synthesizing this compound involves the alkylation of phenolic derivatives with methoxyethyl halides. The general procedure includes:

  • Reactants : A phenolic compound (e.g., 4-hydroxybenzotrifluoride) and a methoxyethyl halide (e.g., 1-bromo-2-methoxyethane).

  • Catalysts and Conditions : The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, using a base such as potassium carbonate to deprotonate the phenol.

  • Reaction Mechanism :

    • Deprotonation of the phenol to form a phenoxide ion.
    • Nucleophilic attack on the alkyl halide leading to ether formation.

Electrophilic Aromatic Substitution

To introduce the trifluoromethyl group, electrophilic aromatic substitution is employed:

  • Starting Material : The alkylated product from the previous step.

  • Reagents : Trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethanesulfonic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

  • Procedure :

    • The aromatic ring acts as a nucleophile and attacks the electrophile (trifluoromethylating agent).
    • The reaction typically requires careful temperature control and can be performed under inert atmosphere conditions to prevent moisture interference.

Chemical Reactions Analysis

Types of Reactions: 1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. This interaction can lead to changes in the molecular structure and function of the target, resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs and Key Properties
Compound Name Substituent Synthesis Method Application/Activity Reference
1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene (1S)-methoxyethyl NaBH₄ reduction Rolapitant intermediate
1-(Phenylseleno)-4-(trifluoromethyl)benzene (PSTMB) Phenylseleno Not specified LDHA inhibitor, anti-cancer
1-(1-(Benzyloxy)ethyl)-4-(trifluoromethyl)benzene (4l) Benzyloxyethyl O-alkylation Unreactive in cross-etherification
1-(2-Chloro-2-methylpropyl)-4-(trifluoromethyl)benzene (3f) Chloro-methylpropyl Hydrochlorination Hydrochlorination product
  • Reactivity Differences : The benzyloxyethyl analog (4l) failed to undergo cross-etherification at 120°C, likely due to steric hindrance or electronic deactivation by the benzyl group . In contrast, the methoxyethyl group in the target compound may enhance solubility and metabolic stability in pharmaceuticals.
  • Biological Activity : PSTMB, a selenium-containing analog, inhibits lactate dehydrogenase A (LDHA) and exhibits anti-tumor activity via apoptotic pathways . The trifluoromethyl group in both PSTMB and the target compound enhances lipophilicity and binding affinity, but the methoxyethyl group likely reduces toxicity compared to selenium derivatives.

Positional Isomers and Enantiomers

The position of substituents and stereochemistry critically impact properties:

Table 2: Enantiomers and Positional Isomers
Compound Name Position/Configuration Key Difference Reference
1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene 4-position, (1S) Pharmacologically active enantiomer
1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene 4-position, (1R) Likely inactive enantiomer
1-[(1S)-1-Methoxyethyl]-3-(trifluoromethyl)benzene 3-position, (1S) Altered electronic effects
  • Stereochemistry : The 1S configuration in the target compound is crucial for its role in Rolapitant, as enantiomeric impurities can compromise drug efficacy .

Physicochemical and Spectroscopic Comparisons

  • Synthesis Yields : The target compound’s synthesis via NaBH₄ reduction is efficient, though yields are unspecified . In contrast, the benzyloxyethyl analog (4l) was synthesized in moderate yields (43–53%) via O-alkylation .
  • Spectroscopy : Fluorinated analogs like 1-(cyclopentylfluoromethyl)-4-(trifluoromethyl)benzene (17) were characterized using ¹H/¹³C NMR, highlighting the trifluoromethyl group’s deshielding effects on adjacent protons .

Biological Activity

1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene, also known as a substituted benzene derivative, has garnered interest due to its potential biological activities. This compound features a methoxyethyl group and a trifluoromethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical structure of 1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene can be represented as follows:

C9H9F3O\text{C}_9\text{H}_{9}\text{F}_3\text{O}

This compound includes:

  • Methoxyethyl group : This moiety may enhance solubility and bioavailability.
  • Trifluoromethyl group : Known for increasing metabolic stability and lipophilicity, potentially leading to enhanced biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced activity against various bacterial strains, suggesting that 1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene might also possess antimicrobial effects.

CompoundActivity TypeTarget OrganismReference
1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzeneAntibacterialE. coli
Similar Trifluoromethyl CompoundsAntimicrobialS. aureus

2. Cytotoxicity and Apoptosis Induction

The compound's potential cytotoxic effects have been explored through various assays. It has been observed that certain derivatives can induce apoptosis in cancer cell lines by activating caspase pathways, which are critical for programmed cell death.

  • Mechanism of Action : The activation of caspases (e.g., caspase 3 and 7) was noted in studies involving structurally related compounds, indicating a possible pathway for the induction of apoptosis through mitochondrial signaling.

3. Interaction with Nuclear Receptors

Recent studies have highlighted the interaction of similar compounds with nuclear receptors such as the Constitutive Androstane Receptor (CAR). These interactions are significant as they can influence drug metabolism and detoxification pathways in the liver.

ReceptorInteraction TypeCompound UsedReference
CARAgonist1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene

Case Studies

Several case studies have been conducted to evaluate the biological effects of compounds related to 1-[(1S)-1-Methoxyethyl]-4-(trifluoromethyl)benzene:

  • Study on Antibacterial Activity : A study demonstrated that similar trifluoromethyl-substituted benzenes exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that the target compound may follow suit.
  • Cytotoxicity Study : In vitro assays showed that compounds with methoxy groups could significantly reduce cell viability in cancer cell lines, indicating potential for further development as anticancer agents.

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